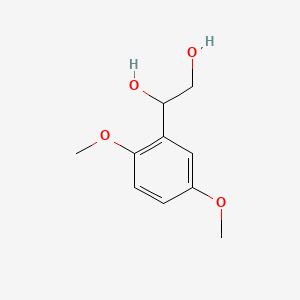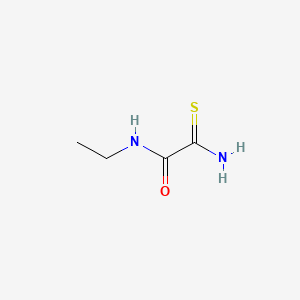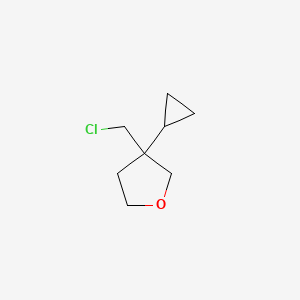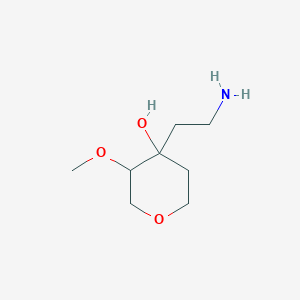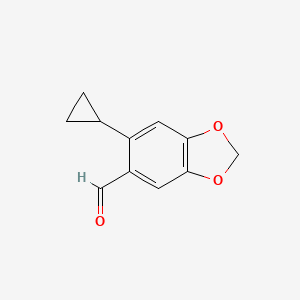
6-Cyclopropyl-2H-1,3-benzodioxole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Cyclopropyl-2H-1,3-benzodioxole-5-carbaldehyde is a chemical compound with the molecular formula C11H10O3 and a molecular weight of 190.20 g/mol . It is a member of the benzodioxole family, which is known for its diverse biological activities and applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclopropyl-2H-1,3-benzodioxole-5-carbaldehyde typically involves the formylation of a benzodioxole derivative. One common method includes the use of a formylation mixture and dry dichloromethane (CH2Cl2) in the presence of tin(IV) chloride (SnCl4) as a catalyst. The reaction is carried out at low temperatures, around -10°C, and then allowed to proceed at 0°C for an hour .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Cyclopropyl-2H-1,3-benzodioxole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to carboxylic acids or other oxidized derivatives.
Reduction: Formation of alcohols or other reduced forms.
Substitution: Introduction of different functional groups at specific positions on the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
6-Cyclopropyl-2H-1,3-benzodioxole-5-carbaldehyde has several applications in scientific research:
Biology: Investigated for its potential biological activities, such as cytotoxic and antiparasitic properties.
Medicine: Explored for its potential therapeutic effects, including antitumor and antiparasitic activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Cyclopropyl-2H-1,3-benzodioxole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, benzodioxole derivatives are known to inhibit enzymes like tyrosinase and EGFR, induce apoptosis, and bind to DNA . These interactions contribute to their biological activities, such as antitumor and antiparasitic effects.
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dimethoxy-2H-1,3-benzodioxole-5-carbaldehyde
- 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde
- 6-Aminobenzo[d][1,3]dioxole-5-carbaldehyde
Uniqueness
6-Cyclopropyl-2H-1,3-benzodioxole-5-carbaldehyde is unique due to its cyclopropyl group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H10O3 |
|---|---|
Molecular Weight |
190.19 g/mol |
IUPAC Name |
6-cyclopropyl-1,3-benzodioxole-5-carbaldehyde |
InChI |
InChI=1S/C11H10O3/c12-5-8-3-10-11(14-6-13-10)4-9(8)7-1-2-7/h3-5,7H,1-2,6H2 |
InChI Key |
WWKXCEVHLMFRBH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC3=C(C=C2C=O)OCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-Amino-5-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B13203851.png)
![Ethyl 2-[5-methyl-2-(2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13203857.png)
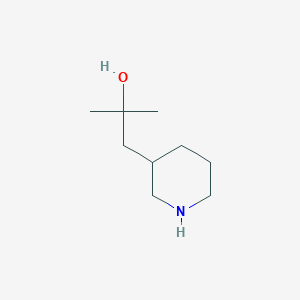
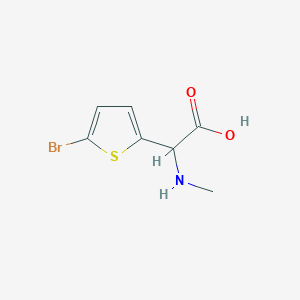
![1-[(tert-Butoxy)carbonyl]-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13203885.png)
![2-[(2,4-Difluorophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13203897.png)

![2-[2-(3-Fluoro-2-nitrophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B13203912.png)
![1-[2-Amino-1-(4-chlorophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13203915.png)
